2-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamido]-N-methyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide
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Overview
Description
2-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamido]-N-methyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide is a complex organic compound with a unique structure that combines elements of phthalimide, acetamide, and cyclopenta[b]thiophene
Preparation Methods
The synthesis of 2-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamido]-N-methyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide involves multiple steps. The initial step typically includes the formation of the phthalimide derivative, followed by the introduction of the acetamido group. The final step involves the cyclization to form the cyclopenta[b]thiophene ring. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the acetamido group, often using reagents like sodium hydroxide or potassium carbonate.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine derivatives
Scientific Research Applications
2-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamido]-N-methyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule .
Comparison with Similar Compounds
Similar compounds include other phthalimide derivatives and cyclopenta[b]thiophene analogs. Compared to these compounds, 2-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamido]-N-methyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide is unique due to its combined structural features, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
2-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O4S/c1-20-16(24)15-12-7-4-8-13(12)27-17(15)21-14(23)9-22-18(25)10-5-2-3-6-11(10)19(22)26/h2-3,5-6H,4,7-9H2,1H3,(H,20,24)(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWQVKMPYDXDQRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(SC2=C1CCC2)NC(=O)CN3C(=O)C4=CC=CC=C4C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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